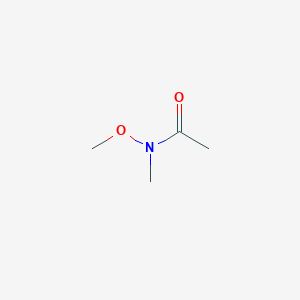
N-Methoxy-N-methylacetamide
Cat. No. B046778
Key on ui cas rn:
78191-00-1
M. Wt: 103.12 g/mol
InChI Key: OYVXVLSZQHSNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05420301
Procedure details


6.2 g (55 mmol) of potassium tert.-butoxide dissolved in 40 ml of tetrahydrofuran (THF) are added dropwise at -30° C. under argon, over a period of 20 minutes, to a solution of 8.0 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole in 10 ml of THF in a 250 ml 3-necked flask. The mixture is then cooled to -90° C. (methanol/liquid nitrogen), and 35 ml (55 mmol) of n-butyllithium (1.58M in hexane) are added thereto over a period of 30 minutes. The deep red solution of 2,2-difluoro-1,3-benzodioxol-4-yl-potassium is maintained at -78° C. for 20 minutes. Then, 5.2 g (50 mmol) of N-methyl-N-methoxy-acetamide in 20 ml of THF are added thereto over a period of 15 minutes at -78° C. When the dropwise addition is complete, the beige reaction mixture is allowed to warm up to -10° C. and is then hydrolysed with 40 ml of 10% hydrochloric acid. The hydrolysed mixture is extracted three times with 70 ml of diethyl ether each time. The organic solutions are washed three times with 30 ml of 1N HCl each time, dried over Na2SO4 and concentrated in a vacuum rotary evaporator. Upon distillation of the residue, 7.1 g (79%) of the product distil over in the form of a colourless oil at boiling point (b.p.) 114°-116° C./30 mbar.






Name
2,2-difluoro-1,3-benzodioxol-4-yl-potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-:4])[CH3:3].[K+].[F:7][C:8]1([F:17])[O:12][C:11]2C=[CH:14][CH:15]=[CH:16][C:10]=2[O:9]1.C([Li])CCC.FC1(F)OC2C=CC=C([K])C=2O1.CN(OC)C(=O)C.Cl>O1CCCC1.CO>[C:2]([C:5]1[C:11]2[O:12][C:8]([F:17])([F:7])[O:9][C:10]=2[CH:16]=[CH:15][CH:14]=1)(=[O:4])[CH3:3] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
2,2-difluoro-1,3-benzodioxol-4-yl-potassium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2[K])F
|
Step Five
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
over a period of 15 minutes at -78° C
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the dropwise addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The hydrolysed mixture is extracted three times with 70 ml of diethyl ether each time
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic solutions are washed three times with 30 ml of 1N HCl each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in a vacuum rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Upon distillation of the residue, 7.1 g (79%) of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
distil over in the form of a colourless oil at boiling point (b.p.) 114°-116° C./30 mbar
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)C1=CC=CC=2OC(OC21)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
